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molecular formula C9H11NO B8636122 3-Methyl-2,3-dihydrobenzofuran-4-amine

3-Methyl-2,3-dihydrobenzofuran-4-amine

Cat. No. B8636122
M. Wt: 149.19 g/mol
InChI Key: KIZXEEYPVJYQAP-UHFFFAOYSA-N
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Patent
US07566786B2

Procedure details

To a stirred solution of Intermediate 24 (0.087 g) in 2:2:1 tetrahydrofuran:methanol:water (5 ml) was added lithium hyroxide (0.149 g) and the mixture stirred at room temperature for 47 h, then at 60° C. for 2.5 h. The solvent was removed in vacuo and the residue partitioned between ethyl acetate and water. The aqueous layer was re-extracted with dichloromethane and the combined organic layers dried over sodium sulphate and concentrated in vacuo to give the title compound as a colourless oil (0.049 g).
Name
Intermediate 24
Quantity
0.087 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.149 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)C([NH:5][C:6]1[C:11]2[CH:12]([CH3:15])[CH2:13][O:14][C:10]=2[CH:9]=[CH:8][CH:7]=1)=O.O1CCCC1.CO.[OH-].[Li+]>O>[CH3:15][CH:12]1[C:11]2=[C:6]([NH2:5])[CH:7]=[CH:8][CH:9]=[C:10]2[O:14][CH2:13]1 |f:3.4|

Inputs

Step One
Name
Intermediate 24
Quantity
0.087 g
Type
reactant
Smiles
FC(C(=O)NC1=CC=CC2=C1C(CO2)C)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0.149 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 47 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 60° C. for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was re-extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
47 h
Name
Type
product
Smiles
CC1COC=2C1=C(C=CC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.049 g
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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